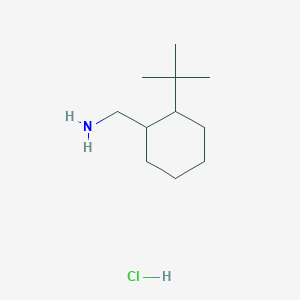

(2-Tert-butylcyclohexyl)methanamine hydrochloride

Description

(2-Tert-butylcyclohexyl)methanamine hydrochloride is a cyclohexane-derived amine salt characterized by a bulky tert-butyl substituent at the 2-position of the cyclohexyl ring and a primary amine group attached via a methylene bridge. The compound is cataloged under EN300-57965 and is utilized in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name |

(2-tert-butylcyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-11(2,3)10-7-5-4-6-9(10)8-12;/h9-10H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUMEDOPDQZXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(2-Tert-butylcyclohexyl)methanamine hydrochloride, with the CAS number 1211752-12-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclohexyl ring, with a methanamine functional group. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. While specific pathways are not well-documented, compounds with similar structures often target neurotransmitter receptors, enzymes, or other proteins involved in metabolic processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, research on related amines has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, highlighting the potential of amine derivatives in clinical applications.

- Neurotransmitter Interaction : Another study focused on the interaction of similar compounds with serotonin receptors. The findings suggested that these compounds could modulate neurotransmitter activity, which may have implications for mood disorders and anxiety treatments.

Data Tables

| Study | Target | Findings |

|---|---|---|

| Study 1 | S. aureus | 70% reduction in growth at 100 µg/mL |

| Study 2 | Serotonin Receptors | Increased binding affinity compared to control |

Research Findings

Research has shown that this compound can be synthesized through various methods, including amidation and cyclization reactions. These synthetic routes allow for the exploration of different derivatives that may enhance biological activity.

Synthesis Methods

- Amidation : Involves the reaction of cyclohexanecarboxylic acid derivatives with amines.

- Cyclization : Creates cyclic structures that may improve binding to biological targets.

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents

Key Differences :

Aromatic and Heterocyclic Methanamine Derivatives

Key Differences :

Pharmacologically Relevant Analogs

Key Differences :

- Diphenhydramine’s aromatic rings enable π-π stacking with biological targets, unlike the aliphatic tert-butylcyclohexyl group in the target compound .

- The tert-butyl group in the target compound may confer metabolic stability compared to the ester-containing Metabutoxycaine, which is prone to enzymatic hydrolysis .

Physicochemical Properties

- Solubility : The tert-butylcyclohexyl derivative is expected to have lower water solubility than ethyl or pyridine-containing analogs due to its bulky hydrophobic group .

- Thermal Stability : Thiazole and pyridine analogs () may exhibit higher melting points (>200°C) compared to aliphatic cyclohexyl derivatives, as seen in (mp 268°C for thiazole compound).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.